Nitrous oxide-15N2,18O
Description
Properties
CAS No. |
20259-33-0 |
|---|---|
Molecular Formula |
N2O |
Molecular Weight |
47.999377 g/mol |
InChI |
InChI=1S/N2O/c1-2-3/i1+1,2+1,3+2 |
InChI Key |
GQPLMRYTRLFLPF-UMGOXHPOSA-N |
SMILES |
[N-]=[N+]=O |
Isomeric SMILES |
[15N-]=[15N+]=[18O] |
Canonical SMILES |
[N-]=[N+]=O |
Pictograms |
Oxidizer; Compressed Gas |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring and Research
Nitrogen Cycling Studies
Nitrous oxide-15N₂,18O is extensively used to trace nitrogen transformations in ecosystems. It allows researchers to monitor the incorporation of nitrogen into organic matter and the processes of nitrogen fixation. For instance, studies have shown that using 15N-labeled N₂ gas can help quantify N₂ fixation rates in both terrestrial and aquatic environments by providing qualitative and quantitative data on biologically fixed nitrogen's fate .
Greenhouse Gas Emissions
The isotopic composition of N₂O is crucial for understanding its sources and sinks in the atmosphere. By analyzing the δ15N and δ18O values of N₂O, researchers can distinguish between different production pathways (e.g., denitrification versus nitrification). This information is vital for developing strategies to mitigate greenhouse gas emissions from agricultural soils .
Microbial Ecology
Microbial Processes
The use of 15N-labeled nitrous oxide helps elucidate microbial pathways involved in nitrogen transformations. For example, experiments have demonstrated that N₂O can be produced from the reduction of nitrite (NO₂⁻) under anaerobic conditions. By using isotopically labeled substrates, researchers can track the microbial activity responsible for N₂O production and understand how different environmental conditions affect these processes .
Case Studies
A notable study involved incubating marine sediments with 15NO₂⁻ to measure N₂O production under varying oxygen levels. Results indicated that N₂O production was significantly influenced by oxygen availability, providing insights into how marine ecosystems respond to changes in nutrient inputs and oxygen dynamics .
Agricultural Applications
Soil Fertility Management
In agriculture, understanding N₂O emissions is essential for improving soil fertility management practices. By conducting 15N isotope trials in soil samples, researchers can assess how different fertilization strategies influence N₂O emissions. For example, a recent study examined the impact of irrigation on soil N₂O production using 15N-labeled fertilizers to determine optimal management practices that minimize emissions while maximizing crop yield .
Chemical Reactions Analysis
O₂ Formation Mechanism
Over Cu-ZSM-5 catalysts, nitrous oxide-¹⁵N₂,¹⁸O decomposes via:
-
Adsorption of two N₂O molecules at O-terminal sites
-
Sequential cleavage of N–O bonds
-
O atom recombination to form O₂
| Step | Energy Barrier (kcal·mol⁻¹) |
|---|---|
| First N₂O dissociation | 33.08 |
| Second N₂O dissociation | 28.61 |
| O₂ desorption | 33.59 (rate-limiting) |
NO Formation Mechanism
Competitive pathway involving N-terminal adsorption:
-
N₂O adsorbs via N-terminal on Cu active sites
-
N–NO bond cleavage releases NO
Advantage : Lower energy barrier (28.6 kcal·mol⁻¹ for dissociation) compared to O₂ formation .
Denitrification Pathways
Microbial communities reduce nitrous oxide-¹⁵N₂,¹⁸O via:
-
Enzymatic reduction to N₂ by nitrous oxide reductase (NosZ)
-
Hybrid pathways in oxygen-deficient zones:
| Process | ε¹⁵N (‰) | ε¹⁸O (‰) |
|---|---|---|
| Chemodenitrification | 15.1 | 9.8 |
| Biological reduction | 27.0 | 18.0 |
Radical Reactions
-
Surface-mediated decomposition on fluorocarbon polymers produces N₂ and O₂ :
-
Carbon surfaces catalyze reduction at 360°C, with contaminant ¹⁵NH₄⁺/¹⁵NO₃⁻ detectable at ≥0.81 µmol·mol⁻¹
Analytical Techniques
Contamination Artifacts
Commercial ¹⁵N₂ gas stocks contain:
-
¹⁵N₂O (≥11 µmol·mol⁻¹)
-
¹⁵NH₄⁺/¹⁵NO₃⁻ (trace levels)
These impurities alter measured N₂ fixation rates by ≤0.05 nmol·L⁻¹·d⁻¹ in algal cultures .
Nitrification Studies
-
α-¹⁵N preference : Enzymatic reduction of NO via hyponitrite intermediates explains isotopomer enrichment
-
Ozone interaction : Atmospheric N₂O-¹⁵N₂,¹⁸O acquires non-mass-dependent ¹⁷O anomalies (Δ¹⁷O up to 20.88‰)
This comprehensive analysis demonstrates nitrous oxide-¹⁵N₂,¹⁸O’s versatility in elucidating reaction mechanisms across chemical, biological, and environmental systems. Its isotopic labeling enables precise tracking of nitrogen transformation pathways while requiring careful control of synthetic byproducts in experimental designs.
Comparison with Similar Compounds
Data Tables
Table 1: Isotopic and Analytical Properties
*Values based on enriched standards ; †Referenced to IAEA-NO-3 and USGS-32 .
Table 2: Advantages and Limitations
Isotopic Scrambling in Reactive Pathways
- Mechanistic Insights : ¹⁵N₂¹⁸O-derived N₂O generates mixed isotopologues (e.g., ¹⁴N¹⁶O¹⁸O) during homolysis, revealing recombination pathways in nitric oxide chemistry .
- Biological Systems: Differentiates between enzymatic vs. non-enzymatic nitrosation by tracking ¹⁵N/¹⁸O incorporation into biomolecules like S-nitrosoglutathione .
Preparation Methods
Chemical Synthesis Approaches
The primary method for preparing nitrous oxide-15N2,18O involves chemical synthesis routes that incorporate the isotopes into the nitrous oxide molecule. These methods typically include:
Catalytic Oxidation of 15N-labeled Ammonia:
this compound can be synthesized by the catalytic oxidation of ammonia gas enriched with nitrogen-15 (15NH3) using cupric oxide (CuO) as a catalyst. This reaction produces a mixture of nitrogen gases, including 15N2, 15N2O, and nitric oxide (NO). The desired nitrous oxide isotopologue is separated and purified from this mixture. This method is widely used due to the availability of 15NH3 and the efficiency of catalytic oxidation.Microbial or Enzymatic Pathways under Anaerobic Conditions:
Another approach involves leveraging microbial processes that naturally produce nitrous oxide in soils or aquatic environments. By supplying substrates labeled with 15N and 18O, microbes can generate this compound. This biogenic synthesis requires strict anaerobic conditions and controlled environmental factors such as pH and temperature to favor the production of the isotopically labeled nitrous oxide.Chemical Reactions between Nitrogen Oxides:
Reactions involving nitrogen oxides (NO, NO2) and isotopically enriched oxygen sources can be used to synthesize this compound. These reactions must be carefully controlled to prevent side reactions and to achieve the correct isotopic incorporation.
Purification and Isotopic Enrichment Control
Gas Purification Techniques:
After synthesis, the gas mixture containing this compound is purified to remove contaminants such as unreacted ammonia, NO, and other nitrogen oxides. Purification steps include sequential acid and alkaline scrubbing to remove acidic and basic impurities, cryo-trapping to isolate nitrous oxide from other gases, and gas chromatography to separate isotopologues.Cryogenic Trapping and Gas Chromatography:
Nitrous oxide is trapped using liquid nitrogen-cooled cryo-traps, often in series, to concentrate the gas and separate it from residual gases like CO2 and N2. Subsequent warming and passage through specialized GC columns (e.g., Poraplot Q) allow for further purification and preparation for isotopic analysis.Isotopic Purity Verification:
The isotopic composition of the product is verified using isotope-ratio mass spectrometry (IRMS) coupled with gas concentration systems. This ensures the correct ratio of 15N and 18O isotopes in the nitrous oxide molecule and confirms the absence of isotopic contaminants.
Experimental Conditions and Parameters
Research Findings and Data on Preparation
Contamination Issues:
Studies have found that commercial stocks of 15N2 gas often contain contaminants such as 15N-labeled ammonium, nitrate, nitrite, and nitrous oxide isotopologues due to incomplete purification during production. These contaminants arise from the catalytic oxidation process and subsequent incomplete scrubbing.Isotopic Labeling Efficiency:
The incorporation of 18O into nitrous oxide is typically achieved by using 18O-enriched water or oxygen sources during synthesis. The isotopic enrichment must be carefully monitored as oxygen exchange can occur, leading to dilution of the 18O label.Stability and Relaxation Properties:
this compound exhibits long nuclear singlet relaxation times, which is beneficial for its use in NMR and imaging applications. The relaxation time depends on solvent, temperature, and paramagnetic impurities, indicating the need for careful handling and storage post-synthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Catalytic oxidation of 15NH3 with CuO | Uses 15NH3 gas and CuO catalyst | Efficient, scalable | Requires extensive purification |
| Microbial synthesis under anaerobic conditions | Biogenic production with isotopic substrates | Environmentally relevant, mild conditions | Complex control of microbial activity |
| Chemical reaction of nitrogen oxides | Reaction between NOx and 18O sources | Direct isotopic incorporation | Side reactions, isotopic scrambling |
| Purification by acid/base scrubbing and cryo-trapping | Removes contaminants post-synthesis | High purity product achievable | Multiple steps, time-consuming |
Q & A
Q. What analytical techniques are most effective for measuring δ¹⁵N and δ¹⁸O in N₂O, and how do they differ in precision?
Isotope Ratio Mass Spectrometry (IRMS) and laser-based Cavity Ring-Down Spectroscopy (CRDS) are widely used. IRMS offers high precision (e.g., ±0.1‰ for δ¹⁵N and δ¹⁸O) but requires extensive sample preparation, including cryogenic purification to remove interfering gases like CO₂ . CRDS (e.g., Picarro G5131-i) enables real-time, in situ measurements with comparable precision (±0.1–1.3‰ depending on isotopologue) and is portable for field studies . Method selection depends on sample throughput, required precision, and experimental setting.
Q. How can δ¹⁵N and δ¹⁸O values distinguish between microbial sources of N₂O in soils?
Denitrification and nitrification produce distinct isotopic fingerprints. Denitrification enriches ¹⁵N and ¹⁸O in residual N₂O due to kinetic isotope effects, while nitrification yields ¹⁵N-depleted N₂O . For example, δ¹⁵NSP (site preference between α- and β-¹⁵N sites) > 0‰ suggests nitrification, whereas δ¹⁵NSP < 0‰ indicates denitrification. Field studies using controlled redox conditions (e.g., aerobic vs. anaerobic soil mesocosms) validate these signatures .
Q. What reference materials ensure accuracy in N₂O isotopic measurements?
Certified standards like USGS51 (δ¹⁵N = +1.32‰, δ¹⁸O = +41.23‰) and USGS52 (δ¹⁵N = +0.44‰, δ¹⁸O = +40.64‰) are critical for calibrating instruments and harmonizing data across labs . For site-specific ¹⁵N analysis, IAEA-NO-3 (δ¹⁵N = +4.7‰) and USGS34 (δ¹⁸O = -27.9‰) provide traceable benchmarks .
Advanced Research Questions
Q. How do intermolecular isotopic exchanges (e.g., scrambling effects) impact site-specific ¹⁵N measurements in N₂O?
Scrambling—rearrangement of ¹⁵N between α and β positions—occurs during ionization in mass spectrometers, biasing δ¹⁵NSP values. Corrections require calibrating with isotopically labeled standards (e.g., ¹⁵N₂O) and quantifying scrambling factors (e.g., using dual-inlet IRMS with modified ionization parameters) . Recent advancements in high-resolution multi-collector IRMS mitigate this issue by separating isotopomers .
Q. What experimental designs address isotopic heterogeneity in N₂O flux studies across ecosystems?
Stratified sampling (e.g., soil depth profiles, water column layers) paired with process-based models resolves spatial variability. For example, in peatland soils, mesocosm experiments with controlled O₂ levels (flooded vs. drained) reveal how redox conditions drive ¹⁵N and ¹⁸O enrichment via N₂O reduction . Concurrent microbial gene quantification (e.g., nirK, nosZ) links isotopic signatures to functional pathways .
Q. How can triple oxygen isotopes (Δ¹⁷O) improve N₂O source attribution in atmospheric studies?
Δ¹⁷O (deviation from mass-dependent fractionation) traces stratospheric N₂O photolysis, which produces ¹⁷O anomalies. Coupled δ¹⁵N, δ¹⁸O, and Δ¹⁷O measurements differentiate anthropogenic vs. natural sources. For instance, agricultural N₂O lacks Δ¹⁷O anomalies, while stratospheric inputs show Δ¹⁷O > 0.5‰ .
Q. What methodologies resolve discrepancies between lab and field N₂O isotopic data?
Lab-field mismatches often arise from unaccounted environmental variables (e.g., temperature, moisture). Hybrid approaches integrate lab incubations (controlled conditions) with field isotope flux measurements (e.g., eddy covariance + CRDS). Bayesian mixing models further reconcile discrepancies by weighting source contributions probabilistically .
Methodological Challenges
Q. How to mitigate CO₂ and H₂O interference in N₂O isotopic analysis?
CO₂ removal: Pre-treat samples with Ascarite (NaOH-coated silica) to scrub CO₂ to <1 ppm . H₂O removal: Cryogenic trapping (-80°C) or Nafion dryers reduce water vapor, which otherwise forms hydrides (e.g., ¹⁴N₂¹⁶OH) that overlap with N₂O isotopologues .
Q. Why do δ¹⁸O values in N₂O show less source specificity than δ¹⁵N?
δ¹⁸O reflects O sources (e.g., H₂O, O₂) and exchange processes, which vary dynamically. For example, denitrification incorporates ¹⁸O from H₂O, while nitrification derives O from O₂. Dual-isotope plots (δ¹⁵N vs. δ¹⁸O) combined with process-based models (e.g., Keeling plots) enhance interpretability .
Q. What innovations are needed to advance N₂O isotopocule research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
